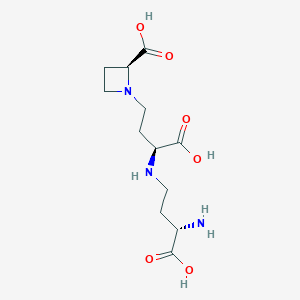![molecular formula C15H14INO3 B015725 2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid CAS No. 1219437-29-2](/img/structure/B15725.png)
2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid
Description
The compound “2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid” is also known as IAEDANS . It is an organic fluorophore, a type of fluorescent molecule . It is widely used as a marker in fluorescence spectroscopy . IAEDANS has a peak excitation wavelength of 336 nm and a peak emission wavelength of 490 nm . It is soluble in dimethylformamide (DMF) or buffer above pH 6 and reacts primarily with thiols .
Synthesis Analysis
The synthesis of amino acids like the one can be achieved through various methods. One such method is the amidomalonate synthesis , which is a simple variation of the malonic ester synthesis. This process involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Molecular Structure Analysis
Amino acids, including the one , have specific structural features. They are composed of a carboxylic acid group and an aliphatic primary amino group in the α position to the carboxyl group . The structure of amino acids can be analyzed using various techniques, including N-terminal and C-terminal amino acid analysis .Chemical Reactions Analysis
Amino acids, including “2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid”, can undergo various chemical reactions. For instance, they can connect with a peptide bond involving their amino and carboxylate groups . A covalent bond is formed between the alpha-amino group of one amino acid and an alpha-carboxyl group of another, forming a -CO-NH-linkage .Physical And Chemical Properties Analysis
Amino acids, including the one , have specific physical and chemical properties. They are colorless, crystalline substances . Most amino acids are tasteless, but some can be sweet or bitter . Amino acids have a high melting point (200-300°C) due to their ionic property . They are soluble in water and slightly soluble in alcohol .properties
IUPAC Name |
2-[(2-iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c16-9-14(18)17-13(15(19)20)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTIVLUYQQMXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405010 | |
| Record name | N-Iodoacetyl-|A-(2-naphthyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid | |
CAS RN |
1219437-29-2 | |
| Record name | N-Iodoacetyl-|A-(2-naphthyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)





![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)



